

# Application Notes and Protocols for Hpk1-IN-33 Cell-Based Assays

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## Compound of Interest

Compound Name: *Hpk1-IN-33*

Cat. No.: *B12409493*

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## Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.<sup>[1]</sup> HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling.<sup>[1][2][3]</sup> Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue (pSLP-76 Ser376).<sup>[2][3][4]</sup> This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately dampens T-cell activation and effector functions, including the production of cytokines like Interleukin-2 (IL-2).<sup>[4]</sup>

Given its role as an intracellular immune checkpoint, HPK1 has emerged as a promising therapeutic target in immuno-oncology.<sup>[5][6][7]</sup> Inhibition of HPK1 is expected to enhance T-cell-mediated anti-tumor immunity.<sup>[2]</sup>

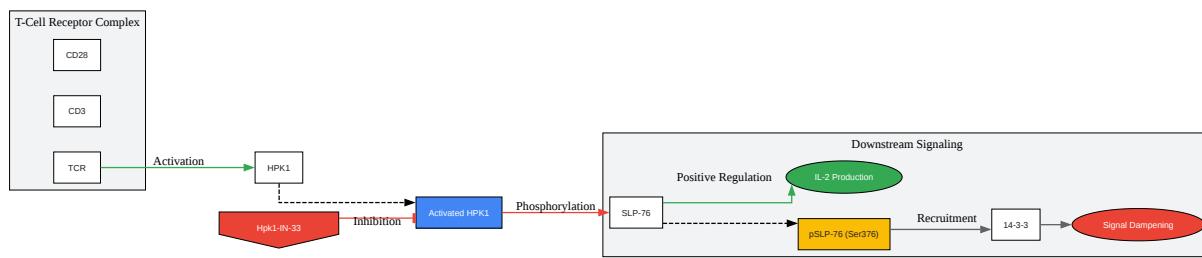
**Hpk1-IN-33** is a potent inhibitor of HPK1 with a reported *Ki* value of 1.7 nM. In cellular assays, **Hpk1-IN-33** has been shown to inhibit the production of IL-2 in Jurkat T-cells, a common model for T-cell signaling studies, with an *EC50* of 286 nM.<sup>[8]</sup>

These application notes provide detailed protocols for cell-based assays designed to characterize the activity of **Hpk1-IN-33** and other HPK1 inhibitors. The described assays focus on two key readouts: the direct measurement of HPK1 target engagement through the

phosphorylation of its substrate SLP-76, and the functional consequence of HPK1 inhibition on T-cell activation, as measured by IL-2 secretion.

## HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in the T-cell receptor signaling pathway.



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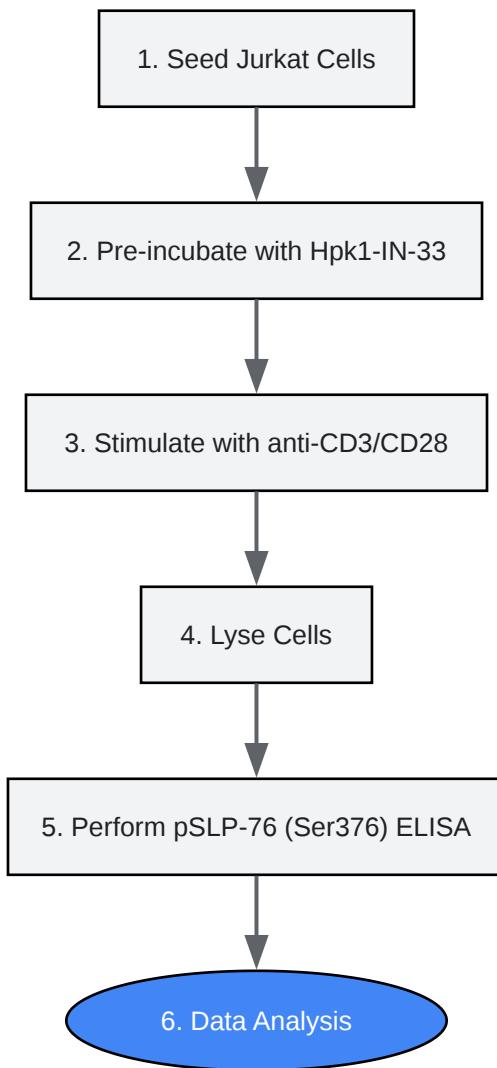
HPK1 signaling in T-cell activation.

## Key Experimental Protocols

### Cellular Phosphorylation of SLP-76 (Ser376) Assay

This assay directly measures the phosphorylation of the HPK1 substrate, SLP-76, at serine 376 in Jurkat cells. A decrease in pSLP-76 (Ser376) levels upon treatment with **Hpk1-IN-33** indicates target engagement and inhibition of HPK1 kinase activity.

Experimental Workflow:



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Workflow for the pSLP-76 (Ser376) assay.

#### Materials:

- Jurkat E6-1 cells
- RPMI-1640 medium with 10% FBS
- **Hpk1-IN-33**
- Anti-CD3 antibody (clone OKT3)
- Anti-CD28 antibody (clone CD28.2)

- PathScan® Phospho-SLP-76 (Ser376) Sandwich ELISA Kit (e.g., Cell Signaling Technology #78222) or similar.[9][10]
- Cell lysis buffer (e.g., 1X Cell Lysis Buffer from kit)
- 96-well microplate

**Protocol:**

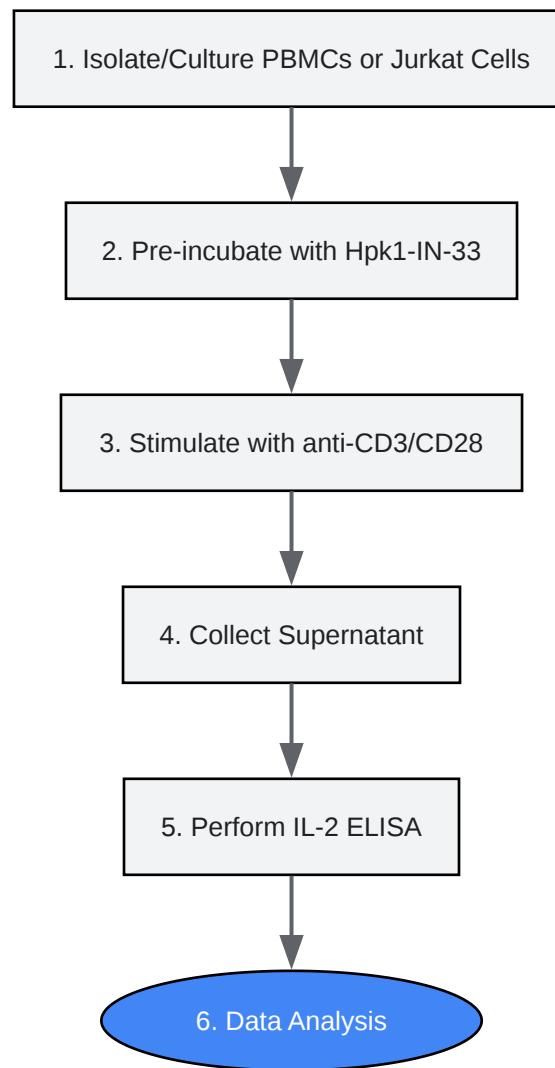
- Cell Culture: Culture Jurkat E6-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Seeding: Seed 2 x 10<sup>5</sup> Jurkat cells per well in a 96-well plate.
- Compound Treatment: Prepare serial dilutions of **Hpk1-IN-33** in culture medium. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
- Cell Stimulation: Stimulate the cells by adding a combination of anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 4 µg/mL) antibodies for 4 hours.[3] For TCR stimulation in Jurkat cells, anti-CD3 antibody alone (e.g., 10 µg/mL OKT3) for 5-10 minutes can also be effective.[1][11]
- Cell Lysis: After stimulation, centrifuge the plate, remove the supernatant, and lyse the cells with 100 µL of ice-cold cell lysis buffer per well. Incubate on ice for 10 minutes with gentle agitation.
- ELISA:
  - Transfer the cell lysates to the pSLP-76 (Ser376) antibody-coated microplate provided in the ELISA kit.
  - Follow the manufacturer's instructions for the PathScan® Phospho-SLP-76 (Ser376) Sandwich ELISA Kit, which typically involves:
    - Incubation of lysates in the coated wells.
    - Washing steps to remove unbound proteins.

- Addition of a detection antibody (e.g., a phospho-SLP-76 (Ser376) mouse mAb).[9]
- Further washing and addition of an HRP-linked secondary antibody.[9]
- Addition of a substrate (e.g., TMB) and stopping the reaction.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Normalize the pSLP-76 (Ser376) signal to the total protein concentration or a housekeeping protein. Plot the normalized signal against the concentration of **Hpk1-IN-33** to determine the IC50 value.

## IL-2 Secretion Assay

This functional assay measures the secretion of IL-2 from stimulated human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat cells. Inhibition of HPK1 by **Hpk1-IN-33** is expected to enhance T-cell activation and lead to increased IL-2 production.

Experimental Workflow:



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Workflow for the IL-2 secretion assay.

#### Materials:

- Human PBMCs isolated from healthy donors or Jurkat E6-1 cells
- RPMI-1640 medium with 10% FBS
- **Hpk1-IN-33**
- Human T-Activator CD3/CD28 Dynabeads or plate-bound anti-CD3 and soluble anti-CD28 antibodies

- Human IL-2 ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific, or similar)
- 96-well culture plate

Protocol:

- Cell Preparation:
  - PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.
  - Jurkat cells: Culture as described in the previous protocol.
- Cell Seeding: Seed  $1 \times 10^5$  PBMCs or Jurkat cells per well in a 96-well plate.
- Compound Treatment: Add serial dilutions of **Hpk1-IN-33** to the cells and pre-incubate for 1 hour at 37°C. Include a vehicle control.
- Cell Stimulation:
  - PBMCs: Stimulate the cells with Human T-Activator CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio for 24-48 hours.[3]
  - Jurkat cells: Stimulate with plate-bound anti-CD3 (2  $\mu$ g/mL) and soluble anti-CD28 (4  $\mu$ g/mL) antibodies for 48 hours.[3]
- Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
- IL-2 ELISA:
  - Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to an anti-IL-2 antibody-coated plate, followed by incubation with a biotinylated detection antibody, a streptavidin-HRP conjugate, and a substrate.
- Data Acquisition: Read the absorbance at 450 nm.

- Data Analysis: Generate a standard curve using recombinant IL-2. Calculate the concentration of IL-2 in each sample from the standard curve. Plot the IL-2 concentration against the **Hpk1-IN-33** concentration to determine the EC50 value.

## Confirmatory and Secondary Assays

### Western Blot for pSLP-76 (Ser376)

Western blotting can be used as an alternative or confirmatory method to the pSLP-76 (Ser376) ELISA.

Protocol:

- Sample Preparation: Prepare cell lysates from Jurkat cells treated with **Hpk1-IN-33** and stimulated as described in the pSLP-76 assay protocol. Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[7]
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for pSLP-76 (Ser376) (e.g., Cell Signaling Technology #76384).[2] A separate blot should be run for total SLP-76 and a loading control (e.g., β-actin or GAPDH).
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
- Analysis: Quantify the band intensities and normalize the pSLP-76 (Ser376) signal to total SLP-76 or the loading control.

## NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify the binding of **Hpk1-IN-33** to HPK1 in living cells.[13] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HPK1 and a fluorescently labeled tracer that binds to the kinase active site. A test compound that binds to HPK1 will compete with the tracer, leading to a decrease in the BRET signal. This allows for the determination of the compound's apparent cellular affinity.[13] A detailed protocol can be found in the technical manual for the NanoBRET™ Target Engagement Intracellular Kinase Assay.[14]

## Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound by measuring changes in the thermal stability of the target protein.[15] Ligand binding can stabilize a protein, leading to a higher melting temperature. In a typical CETSA experiment, cells are treated with the compound of interest, heated to a range of temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, often by Western blot.[16] An increase in the amount of soluble HPK1 at higher temperatures in the presence of **Hpk1-IN-33** would indicate target engagement.

## Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Cellular Activity of **Hpk1-IN-33**

Assay	Cell Line	Readout	EC50 / IC50 (nM)
pSLP-76 (Ser376) Phosphorylation	Jurkat	Inhibition of pSLP-76	[Insert Value]
IL-2 Secretion	Human PBMCs	Enhancement of IL-2	[Insert Value]
IL-2 Secretion	Jurkat	Enhancement of IL-2	286[8]
NanoBRET™ Target Engagement	HEK293 (transfected)	HPK1 Occupancy	[Insert Value]

Table 2: **Hpk1-IN-33** Selectivity Profile (Example)

Kinase	NanoBRET™ IC50 (nM)	Fold Selectivity vs. HPK1
HPK1	[Insert Value]	1
MAP4K2	[Insert Value]	[Calculate]
MAP4K3	[Insert Value]	[Calculate]
...	...	...

## Conclusion

The assays described in these application notes provide a comprehensive toolkit for the cellular characterization of **Hpk1-IN-33** and other HPK1 inhibitors. The pSLP-76 phosphorylation assay offers a direct measure of target engagement, while the IL-2 secretion assay provides a critical functional readout of the downstream consequences of HPK1 inhibition. Confirmatory assays such as Western blotting, NanoBRET™, and CETSA can further validate the mechanism of action and in-cell activity of these compounds, supporting their development as potential immunotherapeutic agents.

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